Ethyl 4-fluoro-2H-indazole-6-carboxylate
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Overview
Description
Ethyl 4-fluoro-2H-indazole-6-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry . This compound is particularly notable for its potential use in various scientific research fields.
Preparation Methods
The synthesis of Ethyl 4-fluoro-2H-indazole-6-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and ethyl 2-bromoacetate.
Cyclization Reaction: The key step involves the cyclization of the starting materials to form the indazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 4-fluoro-2H-indazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-fluoro-2H-indazole-6-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of novel pharmaceuticals due to its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It serves as a valuable tool in studying biological pathways and molecular interactions, particularly in the context of enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for the production of other indazole derivatives.
Mechanism of Action
The mechanism of action of Ethyl 4-fluoro-2H-indazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-fluoro-2H-indazole-6-carboxylate can be compared with other similar compounds, such as:
Ethyl 2H-indazole-6-carboxylate: Lacks the fluorine atom, which may result in different biological activities and chemical reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, potentially affecting its solubility and reactivity.
4-Fluoro-2H-indazole-6-carboxylic acid: The carboxylic acid form of the compound, which may have different solubility and reactivity compared to the ester derivatives.
This compound is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-fluoro-1H-indazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)6-3-8(11)7-5-12-13-9(7)4-6/h3-5H,2H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFDDSVJKYUUHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=NN2)C(=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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